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Compound of Interest

Compound Name: Himanimide C

Cat. No.: B1246191

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

Himanimide C, a bioactive secondary metabolite isolated from the fungus Serpula
himantoides, has garnered interest within the scientific community. This technical guide
provides a detailed overview of the structure elucidation of Himanimide C, focusing on the
application of various spectroscopic methods. The information presented herein is intended to
serve as a valuable resource for researchers, scientists, and professionals engaged in natural
product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of Himanimide C was pieced together through a comprehensive
analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the
molecular formula, while UV-Vis and IR spectroscopy offered insights into the chromophores
and functional groups present. The core of the structure elucidation, however, relied on an
array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The key
spectroscopic data are summarized in the tables below for clarity and comparative analysis.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for Himanimide C
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Parameter Value

lonization Mode ESI

Measured m/z [Data not available in search results]
Molecular Formula C17H17NOs

Calculated Mass [Data not available in search results]

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data for Himanimide C (125 MHz, CDCls)

Position Chemical Shift (8) in ppm Multiplicity
1 167.8 S
2 136.2 S
3 133.5 S
4 168.4 S
1 120.5 S
2' 131.2 d
3 115.0 d
4 160.6 S
5' 65.0 t

Multiplicities were determined by HMQC experiments.

Table 3: *H Nuclear Magnetic Resonance (NMR) Data for Himanimide C (CDCIs)
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Chemical Shift (8)

Coupling Constant

Position . Multiplicity .
in ppm (J) in Hz

o [Data not available in [Data not available in [Data not available in
search results] search results] search results]

3 [Data not available in [Data not available in [Data not available in
search results] search results] search results]

5 [Data not available in [Data not available in [Data not available in

search results]

search results]

search results]

Table 4: UV-Vis and IR Spectroscopic Data for Himanimide C

Spectroscopy Characteristic Peaks

UV-Vis (A_max) [Data not available in search results]

IR (v_max) [Data not available in search results]

Experimental Protocols

The elucidation of Himanimide C's structure was contingent on its successful isolation and the
subsequent acquisition of high-quality spectroscopic data. The following sections detail the

methodologies employed in these critical steps.

Isolation and Purification of Himanimide C

Himanimide C was isolated from the culture broth of Serpula himantoides through a process
known as bioactivity-guided fractionation. This technique involves a systematic separation of
the crude extract into fractions, with each fraction being tested for its biological activity (in this
case, antimicrobial and antifungal properties). The active fractions are then subjected to further

purification until the pure bioactive compound is isolated.
A generalized workflow for this process is as follows:

» Fermentation and Extraction:Serpula himantoides is cultured in a suitable liquid medium.
After an appropriate incubation period, the culture broth is separated from the mycelium. The
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broth is then extracted with an organic solvent, such as ethyl acetate, to partition the
secondary metabolites.

e Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with
immiscible solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to achieve
initial separation of compounds based on their polarity.

o Chromatographic Separation: The active fractions from the partitioning step are further
purified using a combination of chromatographic techniques. This typically includes:

o Silica Gel Column Chromatography: Separation based on polarity.
o Sephadex LH-20 Column Chromatography: Separation based on molecular size.

o High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure
compound.

o Purity Assessment: The purity of the isolated Himanimide C is confirmed by HPLC analysis.

Spectroscopic Analysis

The purified Himanimide C was subjected to a suite of spectroscopic analyses to determine its
chemical structure.

o High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed to
determine the accurate mass of the molecular ion, which in turn allowed for the deduction of
the molecular formula.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, and a series of 2D
NMR experiments (COSY, HMQC, HMBC, and NOESY) were conducted.

o 'H NMR: Provided information on the number and types of protons, their chemical
environment, and their connectivity through spin-spin coupling.

o 13C NMR: Revealed the number of carbon atoms and their chemical environments (e.qg.,
carbonyls, aromatic carbons, aliphatic carbons).
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[e]

COSY (Correlation Spectroscopy): Established proton-proton coupling correlations,
identifying adjacent protons.

o HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single
Quantum Coherence): Correlated directly bonded proton and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations
between protons and carbons (typically over 2-3 bonds), which is crucial for connecting
different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial
proximity of protons, which is essential for determining the stereochemistry of the
molecule.

e UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify the presence of
chromophores, such as conjugated systems, within the molecule.

« Infrared (IR) Spectroscopy: The IR spectrum was used to identify the presence of key

functional groups, such as carbonyl groups (C=0) and hydroxyl groups (O-H).
Visualization of Methodologies and Structural
Elucidation

To further clarify the process of structure elucidation, the following diagrams illustrate the
experimental workflow and the logical connections derived from the spectroscopic data.
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Experimental workflow for the structure elucidation of Himanimide C.
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Logical relationships in 2D NMR data for structural elucidation.

In conclusion, the structure of Himanimide C was unequivocally determined through the
synergistic application of modern spectroscopic techniques. The detailed data and
methodologies presented in this guide are intended to aid researchers in the field of natural
product chemistry and to serve as a practical reference for the structure elucidation of novel
bioactive compounds.

« To cite this document: BenchChem. [Unraveling the Molecular Architecture of Himanimide C:
A Spectroscopic Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246191#structure-elucidation-of-himanimide-c-by-
spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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